molecular formula C3H9NO2 B8402156 2-(Aminooxy)propan-1-ol

2-(Aminooxy)propan-1-ol

Cat. No.: B8402156
M. Wt: 91.11 g/mol
InChI Key: SZVUPDRKOWDKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminooxy)propan-1-ol is an amino alcohol derivative characterized by an aminooxy (-ONH₂) functional group attached to the second carbon of a propanol backbone. Such compounds are typically used in pharmaceutical and chemical research, particularly as intermediates in organic synthesis or chiral building blocks .

Properties

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

2-aminooxypropan-1-ol

InChI

InChI=1S/C3H9NO2/c1-3(2-5)6-4/h3,5H,2,4H2,1H3

InChI Key

SZVUPDRKOWDKAR-UHFFFAOYSA-N

Canonical SMILES

CC(CO)ON

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2-(Aminooxy)propan-1-ol and its analogs:

Compound Name Functional Groups Molecular Formula Molar Mass (g/mol) Key Structural Features
2-(Aminooxy)propan-1-ol Aminooxy (-ONH₂), hydroxyl (-OH) C₃H₉NO₂ 107.11 (theoretical) Aminooxy group at C2, hydroxyl at C1
(R)-2-Aminopropan-1-ol Amino (-NH₂), hydroxyl (-OH) C₃H₉NO 75.11 Amino group at C2, hydroxyl at C1
(S)-1-Aminopropan-2-ol Amino (-NH₂), hydroxyl (-OH) C₃H₉NO 75.11 Amino group at C1, hydroxyl at C2
2-Amino-3-isopropoxypropan-1-ol Amino (-NH₂), hydroxyl (-OH), isopropoxy (-OCH(CH₃)₂) C₆H₁₅NO₂ 133.19 Branched ether substituent at C3
3-Amino-2-benzylpropan-1-ol Amino (-NH₂), hydroxyl (-OH), benzyl (-CH₂C₆H₅) C₁₀H₁₅NO 165.23 Aromatic benzyl group at C2
(S)-2-Amino-1,1-diphenylpropan-1-ol Amino (-NH₂), hydroxyl (-OH), diphenyl (-C₆H₅)₂ C₁₅H₁₇NO 227.30 Two phenyl groups at C1

Physicochemical Properties

  • Stability and Reactivity: (R)-2-Aminopropan-1-ol and (S)-1-Aminopropan-2-ol are stable under recommended storage conditions but incompatible with strong oxidizers, generating hazardous decomposition products (e.g., CO, CO₂, NOₓ) .
  • Physical State: Most analogs (e.g., (R)-2-Aminopropan-1-ol) are colorless to pale yellow liquids, while bulky derivatives like the diphenyl compound may exist as solids .

Research Findings and Data Gaps

  • Synthetic Utility: Amino-propanols like (S)-1-Aminopropan-2-ol serve as chiral precursors in asymmetric synthesis, whereas diphenyl derivatives may act as catalysts or ligands in metal-mediated reactions .
  • Data Limitations: Critical parameters (e.g., melting/boiling points, solubility) for 2-(Aminooxy)propan-1-ol and its analogs remain uncharacterized in the provided evidence, highlighting the need for further experimental studies .

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